![molecular formula C15H22BFN2O5 B2536578 [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid CAS No. 2377605-79-1](/img/structure/B2536578.png)

[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

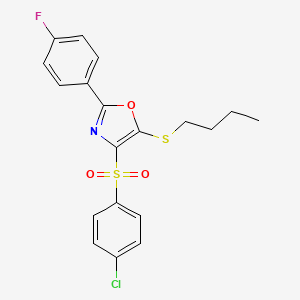

“[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid” is a chemical compound with the CAS Number: 2377605-79-1 and a molecular weight of 340.16 . Its IUPAC name is (2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-5-fluoropyridin-4-yl)boronic acid .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22BFN2O5/c1-15(2,3)24-14(20)19-6-4-10(5-7-19)23-13-8-11(16(21)22)12(17)9-18-13/h8-10,21-22H,4-7H2,1-3H3 .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.16 . It should be stored at refrigerated temperatures .科学的研究の応用

Synthesis and Chemical Properties

Compounds with tert-butoxycarbonyl (Boc) protective groups, piperidine structures, and boronic acid functionalities are often synthesized for specific uses in chemical reactions, including the creation of peptides and other complex organic molecules. For instance, the use of tert-butoxycarbonyl (Boc) protective groups is a common strategy in peptide synthesis to protect the amino group during the coupling reactions, as seen in the synthesis of various peptide analogs and derivatives (Didierjean et al., 2002). These methodologies are essential for developing new pharmaceuticals, studying biological processes, and creating materials with specific properties.

Biological Activity and Applications

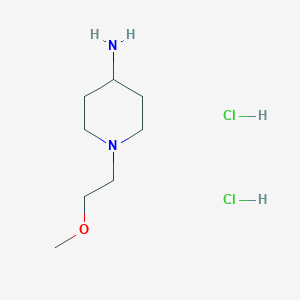

The presence of a piperidine ring and boronic acid moiety in a compound's structure can significantly impact its biological activity and potential for therapeutic applications. For example, compounds featuring piperidine rings and related functionalities have been investigated for their roles as enzyme inhibitors, showing promise in the treatment of various diseases. In one study, novel (4-piperidinyl)-piperazine derivatives were evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2, highlighting the therapeutic potential of such structures in regulating fatty acid metabolism (Chonan et al., 2011). This research underscores the importance of these compounds in developing new treatments for metabolic disorders.

作用機序

Target of Action

It is noted that similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

Boronic acids and their derivatives are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

It is noted that boronic pinacol esters, a class of compounds related to boronic acids, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

It is noted that similar compounds have been used in protac development for targeted protein degradation , suggesting that they may have a role in modulating protein levels within cells.

Action Environment

It is noted that the rate of hydrolysis of boronic pinacol esters, a class of compounds related to boronic acids, is strongly influenced by ph . This suggests that changes in environmental pH could potentially influence the action and stability of the compound.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[5-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFN2O5/c1-15(2,3)24-14(20)19-6-4-10(5-7-19)23-13-8-11(16(21)22)12(17)9-18-13/h8-10,21-22H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWFNRAJTPNHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)

![Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2536496.png)

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)